10Z-Nonadecenoic acid is a monounsaturated long-chain fatty acid (LCFA) characterized by a 19-carbon chain and a single cis-double bond at the tenth carbon position. This specific structure, an odd-numbered carbon chain with a defined bond geometry, distinguishes it from more common even-chained fatty acids like oleic acid. Its physical state and biological activities are directly linked to this precise molecular architecture, making it a specialized tool for research in lipid metabolism, cell signaling, and as a potential bioactive agent.
Substituting 10Z-Nonadecenoic acid with its saturated analog (nonadecanoic acid) or a more common unsaturated fatty acid (e.g., oleic acid, C18:1) is often unviable. The cis-double bond at the C10 position induces a specific molecular bend, rendering it a liquid at room temperature, unlike its solid saturated counterpart, which dramatically alters solubility, handling, and formulation behavior. In biological systems, this exact chain length and bond geometry are critical for specific enzyme interactions and cellular signaling pathway modulation, where even slight structural deviations, such as chain length or bond position, can lead to a significant loss of targeted activity.
The presence of the cis-double bond at the C10 position fundamentally alters the thermal properties of the C19 fatty acid chain. 10Z-Nonadecenoic acid is a liquid at standard laboratory temperatures. In direct contrast, its fully saturated analog, Nonadecanoic acid (C19:0), is a white crystalline solid with a high melting point of 68–70 °C.
| Evidence Dimension | Physical State / Melting Point |
| Target Compound Data | Liquid at room temperature |
| Comparator Or Baseline | Nonadecanoic acid (C19:0): Solid, melts at 68–70 °C |
| Quantified Difference | >45 °C difference in melting point |
| Conditions | Standard ambient temperature and pressure |
This significant difference in physical state is critical for procurement decisions related to ease of handling, solubility in non-polar solvents, and formulating low-temperature liquid-phase systems without heating.
In a comparative study on colorectal cancer (CRC) stemness, 10Z-Nonadecenoic acid demonstrated superior inhibitory effects on specific stem cell markers compared to well-established omega-3 fatty acids. Specifically, 10Z-Nonadecenoic acid showed a stronger inhibitory effect on the protein levels of ALDH1, a key CRC stemness marker, than both eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
| Evidence Dimension | Inhibition of ALDH1 protein expression (Western Blot densitometry) |
| Target Compound Data | Stronger inhibition of ALDH1 expression |
| Comparator Or Baseline | Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) |
| Quantified Difference | Demonstrated superior inhibitory activity against ALDH1 compared to both EPA and DHA under identical assay conditions. |
| Conditions | HCT116 colorectal cancer cells, 50 µM concentration for all fatty acids. |
For researchers investigating cancer stem cell pathways, this compound offers a specific and more potent tool for modulating the ALDH1 marker compared to procuring common, broad-spectrum fatty acids like EPA or DHA.
Due to its liquid state at room temperature, this compound is the right choice for applications requiring a soluble, easy-to-handle long-chain fatty acid without the need for heating, unlike its saturated C19 analog which is a solid with a melting point above 68°C. This is relevant for creating lipid standards, cell culture media supplements, or as a component in low-temperature lubricant research.
As a research tool, 10Z-Nonadecenoic acid is specifically indicated for studies targeting the downregulation of the ALDH1 stem cell marker. Its demonstrated superior potency over common benchmarks like EPA and DHA makes it a more precise agent for investigating ALDH1-mediated signaling and therapeutic strategies in colorectal cancer models.
The unique C19 odd-numbered chain combined with a cis-10 double bond makes this compound an ideal probe for investigating the structural specificity of enzymes and lipid-binding proteins. It can be used to determine if a biological process is dependent on the precise geometry of C19:1 or if substitution by more common C18:1 or C20:1 fatty acids is tolerated.
Irritant